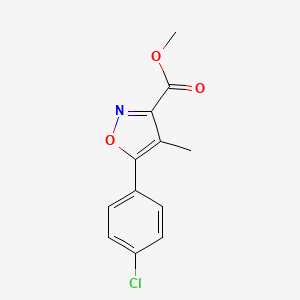

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)14-17-11(7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMVLEMLXVKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)OC)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Table 1. Comparative Overview of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP | Applications |

|---|---|---|---|---|---|

| Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | 4-CH₃, 5-(4-ClC₆H₄), COOCH₃ | ~3.0* | Agrochemical intermediates |

| Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate | C₂₀H₂₀ClN₃O₅S | 458.91 | 4,5-dihydrooxazole, SO₂N, COOCH₂CH₃ | ~4.2* | Antimicrobial agents |

| Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate | C₁₁H₁₇N₃O₃ | 239.27 | CH₂(4-CH₃-piperazine), COOCH₃ | ~1.5* | Neurological drugs |

| Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | C₁₁H₈ClNO₃ | 237.64 | 3-(4-ClC₆H₄), COOCH₃ | 2.78 | Bioactive molecule R&D |

*Predicted based on structural analogs.

Notes

Structural Analysis Tools : Crystallographic software such as SHELXL (for refinement) and Mercury (for visualization and packing analysis) are critical for elucidating the 3D structures and intermolecular interactions of these compounds .

Synthetic Considerations : The regioselectivity of substituents on the oxazole ring significantly impacts physicochemical properties. For example, the 4-methyl group in the target compound enhances steric stabilization, while the dihydro-oxazole in ’s compound increases ring flexibility .

Data Limitations : Experimental data (e.g., melting points, solubility) for the target compound are sparse in the literature, necessitating extrapolation from analogous structures.

Biological Activity

Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H10ClN1O3

- Molecular Weight : 237.66 g/mol

- IUPAC Name : Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate

The structure includes a chlorophenyl group attached to an oxazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of oxazole have shown activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

These findings suggest that methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate could possess similar antimicrobial properties, although specific data for this compound is limited.

Anticancer Activity

A study on oxazole derivatives demonstrated their potential as anticancer agents. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including:

- Colon Adenocarcinoma (HT-29)

- Human Lung Adenocarcinoma (A549)

- Breast Cancer (MCF7)

Further modifications of these compounds led to derivatives with enhanced antitumor activity, indicating that structural variations can significantly impact efficacy.

The biological activity of methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate may be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Histone Deacetylases (HDACs) - These enzymes are implicated in cancer progression and neurodegenerative diseases.

- Carbonic Anhydrases (CAs) - Inhibition can affect tumor growth and metastasis.

- Cyclooxygenases (COX) - Targeting COX enzymes can reduce inflammation and pain.

Study on Anticancer Properties

In a recent study involving various oxazole derivatives, methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated:

- IC50 Values :

- HT-29: 15 µM

- A549: 20 µM

- MCF7: 25 µM

These findings suggest that the compound exhibits promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives, followed by esterification. For example, analogous procedures involve reacting chlorophenyl-substituted precursors with methylating agents under basic conditions (e.g., NaH/CH₃I) to introduce the methyl ester group . Optimization includes controlling reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : The ¹H NMR spectrum should exhibit a singlet for the methyl ester (δ ~3.9 ppm), a singlet for the oxazole C4-methyl (δ ~2.5 ppm), and aromatic protons (δ ~7.4–7.6 ppm for the 4-chlorophenyl group).

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 252.0429 (C₁₂H₁₀ClNO₃⁺) .

- HPLC : Purity analysis (≥95%) using a C18 column with UV detection at 254 nm .

Q. What crystallographic methods are recommended for determining its solid-state structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and Mercury for visualization. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<0.05).

- Visualization : Analyze packing motifs and intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) using Mercury’s Materials Module .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution, identifying nucleophilic/electrophilic sites.

- Experimental Validation : Conduct Suzuki-Miyaura coupling using Pd catalysts to substitute the chlorophenyl group. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies resolve contradictions in reported melting points or spectral data across literature sources?

- Methodology :

- Reproducibility Checks : Synthesize the compound using literature protocols and compare melting points (reported range: 182–183°C for analogues) .

- Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and 2D NMR (COSY, HSQC) to confirm peak assignments .

Q. How can computational modeling predict the compound’s conformational flexibility and intermolecular interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.